molecular formula C12H17N3O B181734 1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone CAS No. 91646-45-6

1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone

Cat. No.: B181734
CAS No.: 91646-45-6
M. Wt: 219.28 g/mol
InChI Key: PRAAXUFHOPUWRQ-UHFFFAOYSA-N
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Description

1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone is a piperazine-derived compound featuring an ethanone group linked to a piperazine ring substituted with a 2-aminophenyl moiety. This structure enables diverse pharmacological interactions, particularly in neurological and antimicrobial contexts. Its synthesis typically involves coupling reactions between piperazine derivatives and substituted benzoyl chlorides, as seen in related compounds (e.g., via Cs₂CO₃-mediated nucleophilic substitution in DMF) . The 2-aminophenyl group enhances binding to biological targets, such as serotonin (5-HT₆) and dopamine receptors, while the ethanone moiety contributes to metabolic stability .

Properties

IUPAC Name

1-[4-(2-aminophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10(16)14-6-8-15(9-7-14)12-5-3-2-4-11(12)13/h2-5H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAAXUFHOPUWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359094
Record name 1-[4-(2-Aminophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91646-45-6
Record name 1-[4-(2-Aminophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone typically involves the reaction of 2-aminophenylpiperazine with acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to reflux

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenated compounds in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

    Industry: It finds applications in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structure-Activity Relationships (SAR)

  • Aromatic Substituents : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance receptor affinity (e.g., 5-HT₆ antagonism in indole derivatives) . Conversely, electron-withdrawing groups (e.g., nitro, CF₃) improve antiproliferative potency by stabilizing π-π stacking with DNA .
  • Piperazine Modifications : Sulfonyl groups increase metabolic stability and solubility, as seen in antiproliferative derivatives . N-Benzyl or N-arylpiperazine variants (e.g., biphenyl derivatives) enhance CNS penetration for antipsychotic applications .
  • Ethanone Linker: Replacing ethanone with bulkier ketones (e.g., indolyl) reduces 5-HT₆ binding , while maintaining the ethanone group balances potency and pharmacokinetics .

Pharmacokinetic and Metabolic Comparisons

  • Metabolic Stability : Sulfonyl-piperazine derivatives exhibit longer half-lives than arylpiperazines due to reduced CYP450 oxidation .
  • Species-Specific Metabolism : Iloperidone undergoes O-dealkylation in humans (yielding hydroxy metabolites) but hydroxylation in dogs, highlighting species-dependent metabolic pathways .
  • Metal Complexation : APEHQ’s Cu(II) complex shows 4-fold higher antifungal activity than the ligand, attributed to improved membrane permeability via chelation .

Computational Insights

  • QSAR Models : For biphenyl-piperazine derivatives, QPlogBB (brain/blood partition coefficient) and EA correlate with anti-dopaminergic activity, guiding CNS-targeted design .
  • Docking Studies: 2-(4-Benzylpiperazin-1-yl)ethanone derivatives show strong acetylcholinesterase binding via H-bonding with Trp86 and π-cation interactions .

Biological Activity

1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminophenylpiperazine with acetyl chloride. The reaction is conducted in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the process. Key conditions include:

Parameter Details
Solvent Dichloromethane or similar
Temperature Room temperature to reflux
Reaction Time Several hours

Biological Activity

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets such as receptors and enzymes. The compound may function as an agonist or antagonist, modulating biological pathways relevant to therapeutic applications.

The compound's mechanism of action involves binding to specific receptors or enzymes, leading to modulation of their activity. This interaction can influence various physiological processes, making it a candidate for drug development targeting neurological and psychiatric disorders.

Research Findings

Several studies have documented the biological effects of this compound:

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it useful in developing new antibiotics .
  • Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting potential as an anticancer agent .
  • Receptor Binding Studies : Binding affinity assays reveal that this compound interacts with aminergic receptors, which are crucial in regulating mood and behavior .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on K562 leukemic cells showed that treatment with the compound resulted in increased necroptosis and apoptosis rates. Flow cytometry analyses indicated that the compound activates specific cell death pathways, making it a candidate for further investigation in cancer therapies .

Comparison with Similar Compounds

When compared to similar compounds, such as 1-(4-(3-Aminophenyl)piperazin-1-yl)ethanone and 1-(4-(4-Aminophenyl)piperazin-1-yl)ethanone, the unique substitution pattern of this compound contributes to its distinct biological properties.

Compound Key Features
This compoundUnique piperazine substitution; potential antimicrobial and anticancer activity
1-(4-(3-Aminophenyl)piperazin-1-yl)ethanoneSimilar structure; differing biological efficacy
1-(4-(4-Aminophenyl)piperazin-1-yl)ethanoneVariations in receptor binding profiles

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